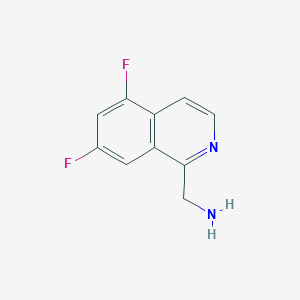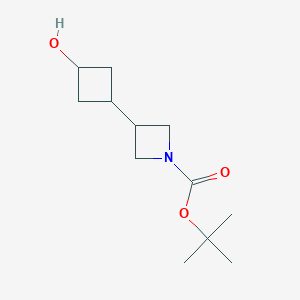
(R)-2-(5-Bromo-2-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(5-Bromo-2-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted at the second position by a 5-bromo-2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromo-2-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methylbenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-bromo-2-methylbenzaldehyde is reacted with ®-pyrrolidine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield ®-2-(5-Bromo-2-methylphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(5-Bromo-2-methylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
®-2-(5-Bromo-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding dehalogenated product.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(5-substituted-2-methylphenyl)pyrrolidine derivatives.
Oxidation: Formation of 2-(5-bromo-2-carboxyphenyl)pyrrolidine.
Reduction: Formation of 2-(2-methylphenyl)pyrrolidine.
科学的研究の応用
®-2-(5-Bromo-2-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.
Industrial Applications: It is employed in the development of new materials and catalysts.
作用機序
The mechanism of action of ®-2-(5-Bromo-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- ®-2-(5-Chloro-2-methylphenyl)pyrrolidine
- ®-2-(5-Fluoro-2-methylphenyl)pyrrolidine
- ®-2-(5-Iodo-2-methylphenyl)pyrrolidine
Uniqueness
®-2-(5-Bromo-2-methylphenyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
(2R)-2-(5-bromo-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChIキー |
FBSZWWZPOIIBMS-LLVKDONJSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)Br)[C@H]2CCCN2 |
正規SMILES |
CC1=C(C=C(C=C1)Br)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)

![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
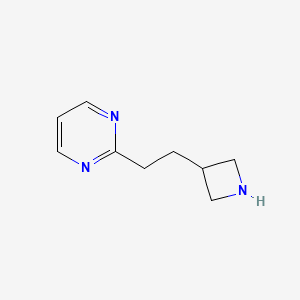
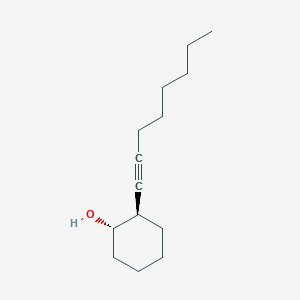

![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)

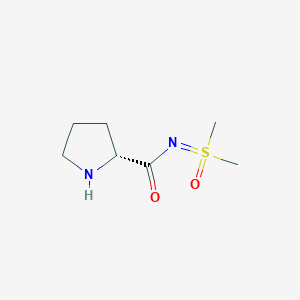
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
